molecular formula C5H4BrNO4 B2594727 4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid CAS No. 1782760-12-6

4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid

Cat. No.: B2594727
CAS No.: 1782760-12-6
M. Wt: 221.994
InChI Key: IZOLNARBAPVMQA-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features a bromine atom, a methoxy group, and a carboxylic acid functional group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid typically involves the bromination of 3-methoxy-1,2-oxazole-5-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the carboxylic acid group to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Substituted oxazole derivatives
  • Oxidized products such as aldehydes or carboxylic acids
  • Reduced products such as alcohols

Scientific Research Applications

4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can participate in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can also form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Bromo-5-methyl-1,2-oxazole-3-carboxylic acid
  • 3-Methoxy-1,2-oxazole-5-carboxylic acid
  • 4-Chloro-3-methoxy-1,2-oxazole-5-carboxylic acid

Comparison: 4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group on the oxazole ring. This combination of substituents can influence the compound’s reactivity and binding interactions, making it distinct from other similar compounds. The bromine atom can enhance the compound’s electrophilicity, while the methoxy group can provide additional sites for hydrogen bonding and other interactions.

Biological Activity

4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to an oxazole ring, along with a carboxylic acid functional group. These structural components are crucial for its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to:

  • Binding Interactions : The bromine atom and methoxy group can form strong interactions with enzymes or receptors, potentially modulating their activity.
  • Hydrogen Bonding : The carboxylic acid group enhances binding affinity through hydrogen bonding with target molecules.

Biological Activities

Research highlights several key biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens. This could be attributed to its ability to disrupt microbial cellular processes.
  • Anticancer Activity : The compound has been investigated for its potential anticancer properties. It shows promise in inhibiting the growth of cancer cell lines, suggesting its utility as a lead compound in cancer drug development .

In Vitro Studies

Recent in vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10.5Induction of caspase activation
U937 (Leukemia)12.3Cell cycle arrest at G1 phase

These findings suggest that the compound may act as a potent anticancer agent by triggering programmed cell death in sensitive cell lines .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of this compound with various proteins involved in cancer progression. For example:

Target Protein Binding Energy (kcal/mol) Interaction Type
Penicillin Binding Protein 4 (PBP4)-6.0Hydrogen bonds and hydrophobic interactions

This data indicates a favorable interaction between the compound and key proteins involved in cellular signaling pathways related to cancer .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations below 50 µg/mL, suggesting potential as an antimicrobial agent.

Properties

IUPAC Name

4-bromo-3-methoxy-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO4/c1-10-4-2(6)3(5(8)9)11-7-4/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOLNARBAPVMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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